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Hpk1-IN-55: A Technical Guide to Its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell activation and proliferation, making it a compelling therapeutic target in immuno-oncology.[1][2] Inhibition of HPK1 is sought to enhance anti-tumor immune responses.

Hpk1-IN-55 is a potent and selective inhibitor of HPK1. Understanding its selectivity profile across the human kinome is paramount for predicting its therapeutic window and potential off-target effects. This technical guide provides a detailed overview of the selectivity of **Hpk1-IN-55**, methodologies for its assessment, and the signaling context of its target.

Data Presentation: Kinase Selectivity Profile

Quantitative data on the selectivity of **Hpk1-IN-55** is summarized below. Due to the limited availability of a comprehensive public kinome scan for **Hpk1-IN-55**, its known selectivity against key kinases is presented alongside a more extensive panel for a representative, well-characterized HPK1 inhibitor for comparative purposes.

Table 1: Selectivity Profile of **Hpk1-IN-55**



Kinase	IC50 (nM)	Selectivity Fold vs. HPK1
HPK1	<0.51	1
GCK-like kinase	>324.9	>637
LCK	>521.2	>1022

Data sourced from publicly available information.[3]

Table 2: Representative Selectivity Profile of a Potent HPK1 Inhibitor

Kinase	IC50 (nM)	% Inhibition @ 1μM
HPK1 (MAP4K1)	2.9	99
MAP4K2 (GCK)	150	85
MAP4K3 (GLK)	330	75
MAP4K4 (HGK)	>10000	15
MAP4K5 (KHS)	2800	45
MINK1 (MAP4K6)	860	65
LCK	>10000	10
FLT3	45	95
SYK	78	92

This table presents data for a representative HPK1 inhibitor to illustrate a typical selectivity panel. This is not data for **Hpk1-IN-55**.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through robust biochemical assays. The following is a detailed protocol for the ADP-Glo™ Kinase Assay, a common method for quantifying kinase activity and inhibitor potency.



ADP-Glo™ Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Hpk1-IN-55** against HPK1 and a panel of other kinases.

Principle: This luminescent assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.

Materials:

- Recombinant human HPK1 enzyme
- Kinase panel of interest (purified recombinant enzymes)
- Suitable substrate for each kinase (e.g., Myelin Basic Protein (MBP) for HPK1)
- Hpk1-IN-55
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

Inhibitor Preparation: Prepare a serial dilution of Hpk1-IN-55 in the kinase assay buffer.
Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration



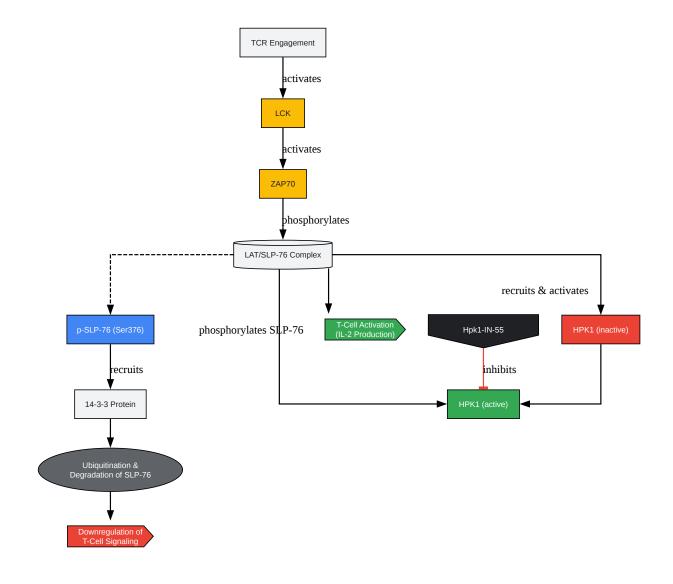
(e.g., 10 μM). Include a DMSO-only control.

- Reaction Setup:
 - \circ Add 5 µL of the kinase/substrate mixture to each well of the assay plate.
 - Add 2.5 μ L of the serially diluted **Hpk1-IN-55** or DMSO control to the respective wells.
 - \circ Initiate the kinase reaction by adding 2.5 μ L of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
- Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add 20 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all readings.
 - Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor as 0% activity.
 - Plot the percent inhibition against the logarithm of the **Hpk1-IN-55** concentration.
 - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Mandatory Visualization



HPK1 Signaling Pathway in T-Cells

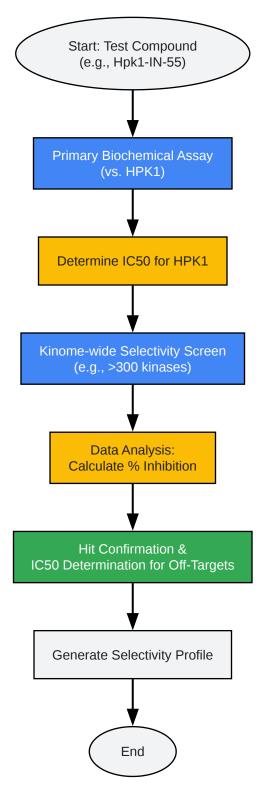


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Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling





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Caption: General workflow for determining kinase inhibitor selectivity.

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